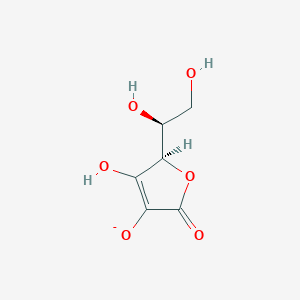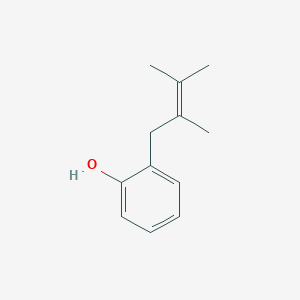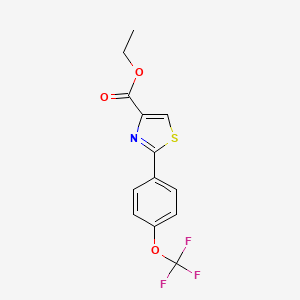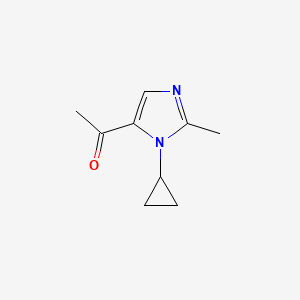
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the methoxycarbonyl group on the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often utilizes optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its imidazole ring is a common motif in biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methoxycarbonyl and carboxylic acid groups can also engage in electrostatic interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 4-(Methoxycarbonyl)benzeneboronic acid
Uniqueness
4-(Methoxycarbonyl)-1-methyl-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific synthetic and biological contexts.
特性
分子式 |
C7H8N2O4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
5-methoxycarbonyl-3-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-9-3-8-4(7(12)13-2)5(9)6(10)11/h3H,1-2H3,(H,10,11) |
InChIキー |
ZAQKNSHIELCYSD-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1C(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















